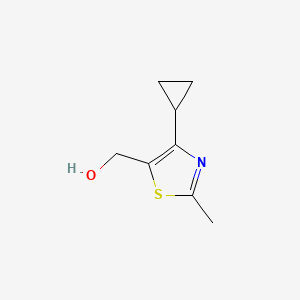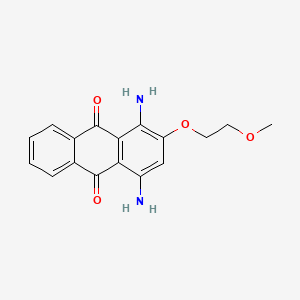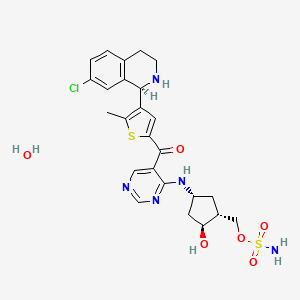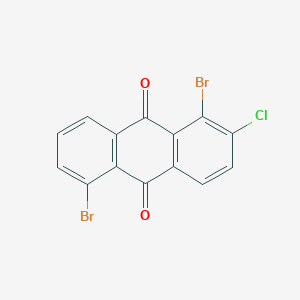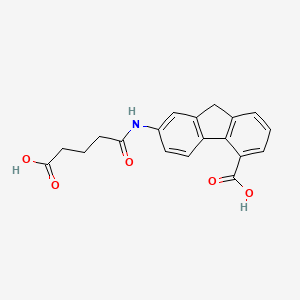
7-(4-Carboxybutanamido)-9H-fluorene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Carboxybutanamido)-9H-fluorene-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorene backbone with carboxybutanamido and carboxylic acid functional groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-carboxybutanamido)-9H-fluorene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the fluorene backbone, followed by the introduction of the carboxybutanamido group through amidation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Carboxybutanamido)-9H-fluorene-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require mild reducing agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-(4-Carboxybutanamido)-9H-fluorene-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(4-carboxybutanamido)-9H-fluorene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its unique structure allows it to bind to specific sites on proteins or nucleic acids, modulating their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 7-(4-carboxybutanamido)-9H-fluorene-4-carboxylic acid include:
- 7-β-(4-carboxybutanamido)cephalosporanic acid
- 7-aminocephalosporanic acid
- 7-aminodeacetoxycephalosporanic acid
Uniqueness
What sets this compound apart from these similar compounds is its fluorene backbone, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in a broader range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
917615-39-5 |
|---|---|
Fórmula molecular |
C19H17NO5 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
7-(4-carboxybutanoylamino)-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C19H17NO5/c21-16(5-2-6-17(22)23)20-13-7-8-14-12(10-13)9-11-3-1-4-15(18(11)14)19(24)25/h1,3-4,7-8,10H,2,5-6,9H2,(H,20,21)(H,22,23)(H,24,25) |
Clave InChI |
LYKNAOTXARHBPQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=C1C=C(C=C3)NC(=O)CCCC(=O)O)C(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
![2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
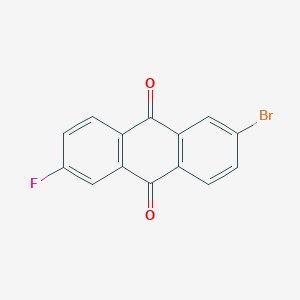
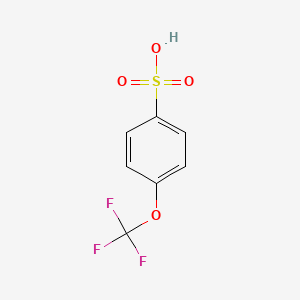
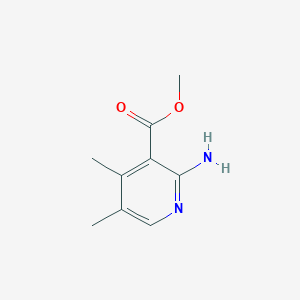

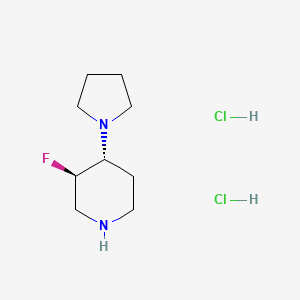
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
